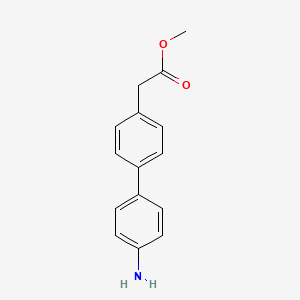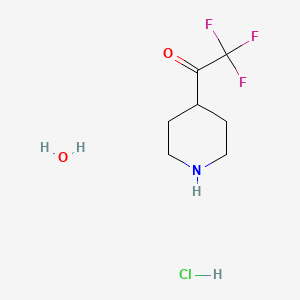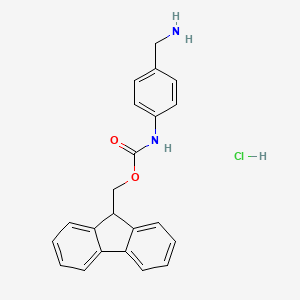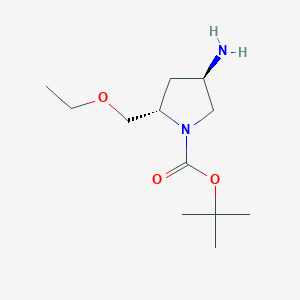
(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group, an ethoxymethyl group, and a tert-butyl ester. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Final Deprotection and Purification: The Boc group is removed under acidic conditions, and the final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be employed to modify the pyrrolidine ring or the ethoxymethyl group, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides or sulfonates in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving pyrrolidine-based inhibitors or substrates.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs, especially those targeting neurological or metabolic pathways. Its structural features make it a potential candidate for drug design and discovery.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and intermediates for various applications, including agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the pyrrolidine ring and its substituents. The compound’s chiral centers play a crucial role in its binding affinity and specificity, influencing the pathways and biological processes it affects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-tert-Butyl 4-amino-2-(methyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to its analogs, (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility, stability, and overall pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-8-10-6-9(13)7-14(10)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOQZIBNZLCVOU-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate](/img/structure/B7981628.png)
![[(2S)-1-Methoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7981629.png)

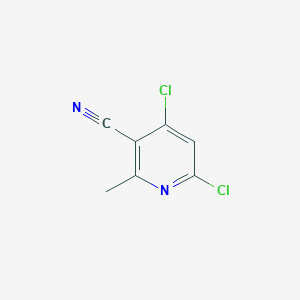

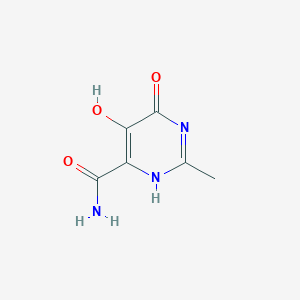
![Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B7981649.png)
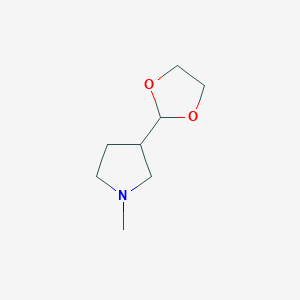
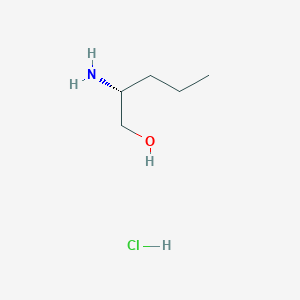
![2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B7981681.png)
